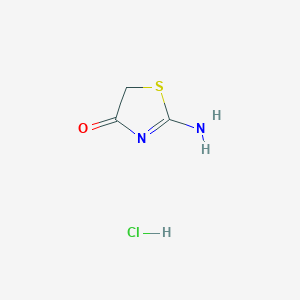

2-Aminothiazol-4(5H)-one hydrochloride

説明

Structure

2D Structure

特性

CAS番号 |

2192-06-5 |

|---|---|

分子式 |

C3H5ClN2OS |

分子量 |

152.60 g/mol |

IUPAC名 |

2-imino-1,3-thiazolidin-4-one;hydrochloride |

InChI |

InChI=1S/C3H4N2OS.ClH/c4-3-5-2(6)1-7-3;/h1H2,(H2,4,5,6);1H |

InChIキー |

YBDFGIGPQKUYGW-UHFFFAOYSA-N |

SMILES |

C1C(=O)N=C(S1)N.Cl |

正規SMILES |

C1C(=O)NC(=N)S1.Cl |

他のCAS番号 |

2192-06-5 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Aminothiazol-4(5H)-one Hydrochloride

The synthesis of this compound is predominantly achieved through cyclization reactions. These methods involve the formation of the thiazole (B1198619) ring from acyclic precursors.

Cyclization Reactions with Thiourea (B124793) and Alpha-Halo Carboxylic Acid Derivatives

A cornerstone in the synthesis of the 2-aminothiazole (B372263) scaffold is the reaction of thiourea with a molecule containing an alpha-halo carbonyl moiety. This approach, a variant of the Hantzsch thiazole synthesis, is widely employed for its efficiency and the availability of starting materials.

The condensation of thiourea with α-chloro esters, such as ethyl chloroacetate (B1199739), is a well-documented method for producing 2-iminothiazolidin-4-one, also known as pseudothiohydantoin, the free base of the title compound. The reaction is typically carried out by refluxing thiourea and the α-chloro ester in an alcoholic solvent. The resulting hydrochloride salt can then be neutralized to yield the free base. A notable procedure involves dissolving thiourea in ethanol (B145695), followed by the addition of ethyl chloroacetate and refluxing the mixture. The crude hydrochloride product is then isolated and can be converted to the free base, 2-aminothiazol-4(5H)-one, in high yields. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield |

| Thiourea | Ethyl Chloroacetate | 95% Ethanol | Reflux for 3 hours | 2-Imino-4-thiazolidone HCl | ~95% |

The use of more reactive α-halo acid chlorides in condensation reactions with thiourea also leads to the formation of the 2-aminothiazolidin-4-one ring system. For instance, 5,5-disubstituted-2-imino-4-thiazolidinones can be prepared by refluxing α-bromoacid chlorides with thiourea in glacial acetic acid, with reported yields between 77-84%. researchgate.net A specific process for preparing (2-aminothiazol-4-yl)-acetic acid hydrochloride involves the reaction of thiourea with 4-chloroacetoacetyl chloride. This reaction is carefully controlled, with the initial addition of the acid chloride to a suspension of thiourea in water at a low temperature (5° to 10°C), followed by completion of the reaction at a slightly higher temperature (25° to 30°C). google.com

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |

| Thiourea | α-Bromoacid chlorides | Glacial Acetic Acid | Reflux | 5,5-Disubstituted-2-imino-4-thiazolidinones |

| Thiourea | 4-Chloroacetoacetyl chloride | Water/Chlorohydrocarbon | 5-10°C then 25-30°C | (2-Aminothiazol-4-yl)-acetic acid hydrochloride |

Substituted 2-imino-thiazolidine-4-ones can also be synthesized from precursors containing oxirane or thiirane (B1199164) rings. For example, the reaction of methyl 3-(oxiran-2-yl)propanoate or methyl 3-(thiiran-2-yl)propanoate with thiourea can lead to the formation of the thiazolidinone ring. researchgate.net More recent research has also explored the use of nitroepoxides as substrates for the one-pot, three-component synthesis of 2-iminothiazoles under catalyst-free conditions. This reaction proceeds via the in situ formation of a thiourea, followed by the ring-opening of the nitroepoxide by the sulfur of the thiourea, a cyclization reaction, and subsequent dehydration. acs.org

Cyclization of Thiocyanatoamides and S-Iminothiocarbonato Derivatives

While direct synthetic routes to this compound from thiocyanatoamides or S-iminothiocarbonato derivatives are not extensively detailed in the reviewed literature, related intramolecular cyclizations of acyl thiourea derivatives are known. These reactions can lead to the formation of various heterocyclic systems, including thiazole derivatives. For example, N-carbamothioyl methacrylamides and N-allylthioureas can undergo intramolecular heterocyclization to yield 1,3-thiazin-4-one and 1,3-thiazoline derivatives, respectively. osi.lv The synthesis of S-acyl isothioureas has been efficiently achieved by the reaction of thiourea with acid chlorides, with acylation occurring exclusively on the sulfur atom. thieme-connect.de These S-acylated intermediates are valuable precursors for various sulfur-containing heterocycles.

Hantzsch-Type Condensations for 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely utilized method for the preparation of thiazole derivatives. researchgate.net In its most general form, it involves the condensation of an α-haloketone with a thioamide. The synthesis of 2-aminothiazoles specifically employs thiourea as the thioamide component. The reaction of chloroacetic acid with thiourea can be considered a Hantzsch-type synthesis of 2-aminothiazol-4(5H)-one. Theoretical studies on the reaction between chloroacetic acid and thiourea suggest that the reaction may proceed through the iminothiol tautomer of thiourea. nih.gov This condensation is a fundamental method for constructing the 2-aminothiazole core structure. The versatility of this reaction allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the α-halocarbonyl compound and the thiourea derivative. nih.govmdpi.commdpi.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| α-Haloketone | Thiourea | 2-Aminothiazole | researchgate.net |

| Chloroacetic Acid | Thiourea | 2-Aminothiazol-4(5H)-one | nih.gov |

Multi-Component Reactions for Scaffold Assembly

The efficient assembly of the 2-aminothiazol-4(5H)-one scaffold, also known as pseudothiohydantoin, is often achieved through one-pot procedures that, while typically involving two primary components, function with the efficiency of multi-component reactions (MCRs) by avoiding the isolation of intermediates. The most fundamental and widely utilized method is the Hantzsch synthesis, which involves the condensation of thiourea with an α-haloacetic acid or its ester. researchgate.netrsc.org This reaction provides a direct route to the core heterocyclic structure.

Modern advancements have focused on increasing the efficiency and environmental compatibility of this process. One-pot strategies have been developed where the requisite α-halo ketone is generated in situ, followed by cyclization with thiourea. For instance, a facile and efficient one-pot synthesis of 2-aminothiazole derivatives has been demonstrated starting from aromatic methyl ketones, which are first subjected to α-bromination using copper(II) bromide, and then cyclized with various thioureas without isolation of the brominated intermediate. rsc.org Similarly, other protocols use reagents like trichloroisocyanuric acid (TCCA) as a green source of halogen ions to facilitate the in situ halogenation of ketones, which then react with thiourea in a one-pot process catalyzed by a magnetic nanocatalyst. nih.govresearchgate.net These methods streamline the synthesis, reduce waste, and allow for the assembly of diverse derivatives from readily available starting materials.

Another approach involves a pseudo-five-component reaction for the synthesis of related bis-thiazolone derivatives. This reaction uses aryl aldehydes, monochloroacetic acid, and ammonium (B1175870) thiocyanate (B1210189) under ultrasound irradiation. mdpi.com The process involves the initial formation of the thiazolone ring, followed by a Knoevenagel condensation with the aldehyde and a subsequent Michael addition to yield the final product, demonstrating a complex assembly in a single pot. mdpi.com

Advanced Synthetic Strategies and Novel Approaches

Strategies for Introducing Specific Substituents

Functionalization of the 2-aminothiazol-4(5H)-one ring can be strategically directed to different positions, primarily the C4 and C5 atoms, to generate a diverse library of derivatives.

Substitution at the C4-Position: The tautomeric nature of the scaffold (2-aminothiazol-4(5H)-one ⇌ 2-amino-4-hydroxythiazole) is key to its functionalization. A practical and efficient synthesis for introducing halogen atoms at the C4 position has been developed. researchgate.net This method utilizes 2-aminothiazol-4(5H)-one as the starting material. The exocyclic amino group is first protected with a tert-butyloxycarbonyl (Boc) group. This Boc-protected intermediate can then be subjected to Appel-related conditions to introduce bromine, chlorine, or iodine at the C4 position, yielding the corresponding 2-(Boc-amino)-4-halothiazoles cleanly. researchgate.net

Substitution at the C5-Position: The methylene (B1212753) group at the C5 position of the 2-aminothiazol-4(5H)-one tautomer is activated by the adjacent carbonyl group, making it a prime site for introducing substituents. The most common method for C5-functionalization is the Knoevenagel condensation with various aldehydes or ketones. nih.govnih.gov This reaction, typically catalyzed by a mild base like piperidine (B6355638) or triethylamine, results in the formation of a C5-exocyclic double bond, linking a wide array of aryl, heteroaryl, or alkylidene substituents to the core ring. nih.gov This strategy is analogous to the well-established chemistry of rhodanine, a structurally similar compound, which readily undergoes C5-condensation to introduce diverse functionalities. nih.gov

Methodologies for Stereoselective and Asymmetric Synthesis

Creating chiral centers in 2-aminothiazol-4(5H)-one derivatives, particularly at the C5 position, is a significant synthetic challenge. Recent advances in organocatalysis have provided effective strategies for the asymmetric functionalization of the closely related 5H-thiazol-4-one scaffold. These methods establish a foundation for the stereoselective synthesis of C5-substituted derivatives.

The key strategy involves the deprotonation of the C5-proton of a 2,5-disubstituted 5H-thiazol-4-one using a chiral Brønsted base catalyst. The resulting chiral enolate then acts as a nucleophile in conjugate addition reactions with electrophilic partners, such as nitroolefins. ehu.es Dipeptide-based multifunctional Brønsted base organocatalysts have been successfully employed to catalyze this transformation, affording tertiary thiol derivatives with high diastereo- and enantioselectivity (dr >20:1 and up to 93% ee). rsc.orgresearchgate.net This approach effectively constructs a quaternary stereocenter at the C5 position.

While these methods have been demonstrated on 2-aryl-5H-thiazol-4-ones, the principles are directly applicable to the 2-amino-substituted scaffold, providing a clear pathway for the synthesis of chiral 5-substituted-2-aminothiazol-4(5H)-ones.

Microwave-Assisted Synthesis

The application of microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 2-aminothiazol-4(5H)-one derivatives, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles. researchgate.netnih.gov

A primary application of microwave assistance is in the Knoevenagel condensation reaction used to introduce substituents at the C5 position. The synthesis of 5-benzylidene derivatives of structurally related rhodanines, for example, is significantly enhanced under microwave irradiation. Reactions that require several hours under conventional reflux conditions can be completed in a matter of minutes. researchgate.netrsc.org One study found that the optimal conditions for the condensation of a 3-phenyl-2-thioxothiazolidin-4-one with an aldehyde was microwave irradiation at 90 °C for just 15 minutes in ethanol, providing excellent yields, whereas conventional reflux required 5 hours and gave lower yields. rsc.org This green chemistry approach often minimizes the need for extensive purification, as the products can be isolated in high purity directly from the reaction mixture. rsc.orgjchemrev.com

These findings from analogous systems strongly suggest that microwave-assisted synthesis is a highly effective and efficient method for the C5-functionalization of 2-aminothiazol-4(5H)-one.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Amino Group

The exocyclic amino group at the C2 position is a key handle for the derivatization of the 2-aminothiazol-4(5H)-one scaffold, allowing for the introduction of a wide range of functional groups and the construction of more complex molecules. The reactivity of this group can, however, be influenced by the presence of the endocyclic nitrogen atom, sometimes leading to mixtures of products.

Acylation: Acylation of the amino group to form amides is a common transformation. However, direct acylation of 2-amino-4-halothiazoles can be problematic, yielding low yields and mixtures of products, including bis-acylated compounds. researchgate.net A more effective strategy involves the use of a Boc-protected 2-aminothiazole intermediate. The Boc-protected amine can be cleanly acylated with various acyl chlorides or other activated carboxylic acid derivatives. Subsequent mild deprotection of the Boc group affords the desired N-acylated 2-aminothiazole derivative in good yield. researchgate.net Other reagents, such as acetic anhydride (B1165640) or benzoyl chloride, have also been used for direct N-acetylation and N-benzoylation. rsc.org

Formation of Ureas and Thioureas: The nucleophilic amino group readily reacts with isocyanates and isothiocyanates to form the corresponding urea (B33335) and thiourea derivatives, respectively. rsc.orgresearchgate.net This reaction is typically straightforward and provides a reliable method for extending the molecular framework and introducing diverse aryl or alkyl substituents.

Formation of Schiff Bases: Condensation of the 2-amino group with aromatic aldehydes under mild conditions yields the corresponding Schiff bases (imines). acs.org This reaction provides a versatile route to derivatives that can serve as intermediates for further synthetic transformations. rsc.org

of this compound

The heterocyclic compound 2-aminothiazol-4(5H)-one, often referred to as pseudothiohydantoin, and its hydrochloride salt are versatile building blocks in organic synthesis. The reactivity of this molecule is characterized by the presence of several functional groups: a reactive methylene group, a secondary amine within the thiazole ring, and an exocyclic primary amino group. These sites allow for a variety of chemical transformations, enabling the synthesis of a diverse range of substituted thiazole derivatives with potential biological activities.

2 Reactions at the Active Methylene Group

The methylene group at the C-5 position of the 2-aminothiazol-4(5H)-one ring is flanked by a carbonyl group and a sulfur atom, rendering it an active methylene group. This acidity of the C-5 protons allows for a variety of condensation reactions, most notably the Knoevenagel condensation. nih.gov In this type of reaction, the active methylene group acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones in the presence of a basic catalyst. This is followed by a dehydration step to yield an α,β-unsaturated product.

For instance, the reaction of 2-aminothiazol-4(5H)-one with various aromatic or heterocyclic aldehydes in the presence of a catalyst like piperidinium (B107235) acetate (B1210297) would be expected to yield 5-arylidene-2-aminothiazol-4(5H)-ones. The general mechanism involves the deprotonation of the C-5 methylene group to form a carbanion, which then adds to the aldehyde. Subsequent elimination of a water molecule results in the formation of a new carbon-carbon double bond at the C-5 position.

| Aldehyde Reactant | Catalyst/Conditions | Resulting Product Structure | Reference |

|---|---|---|---|

| Benzaldehyde | Piperidine, Ethanol, Reflux | 5-Benzylidene-2-aminothiazol-4(5H)-one | nih.gov |

| 4-Chlorobenzaldehyde | Piperidine, Ethanol, Reflux | 5-(4-Chlorobenzylidene)-2-aminothiazol-4(5H)-one | nih.gov |

| 2-Furaldehyde | Piperidine, Ethanol, Reflux | 5-(Furan-2-ylmethylene)-2-aminothiazol-4(5H)-one | nih.gov |

3 Introduction of Substituents via Coupling Reactions (e.g., Stille Coupling)

The introduction of new carbon-carbon bonds at specific positions of the thiazole ring can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Stille coupling. wikipedia.org This reaction typically involves the coupling of an organotin compound (organostannane) with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org

To apply the Stille coupling to 2-aminothiazol-4(5H)-one, a halogenated derivative is first required. As will be discussed in section 2.3.5, the C-4 position can be halogenated to provide a suitable electrophilic partner for the coupling reaction. For example, a 2-(protected-amino)-4-bromothiazole derivative can be coupled with various organostannanes to introduce alkyl, aryl, or vinyl groups at the C-4 position. The protection of the amino group is often necessary to prevent side reactions.

The general catalytic cycle for the Stille coupling involves the oxidative addition of the palladium(0) catalyst to the bromo-thiazole, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

| Thiazole Substrate | Organostannane | Palladium Catalyst/Conditions | Coupled Product | Reference |

|---|---|---|---|---|

| 2-(Boc-amino)-4-bromothiazole | Tributyl(vinyl)stannane | Pd(PPh₃)₄, Toluene, Reflux | tert-Butyl (4-vinylthiazol-2-yl)carbamate | researchgate.net |

| 2-(Boc-amino)-4-bromothiazole | Tributyl(phenyl)stannane | Pd(PPh₃)₄, Toluene, Reflux | tert-Butyl (4-phenylthiazol-2-yl)carbamate | researchgate.net |

4 Dehydrogenation and Oxidation Reactions

The 2-aminothiazol-4(5H)-one ring exists in a partially saturated state. Dehydrogenation of this ring system leads to the formation of the corresponding aromatic 2-aminothiazol-4-one. This aromatization can be achieved using various dehydrogenating agents. For instance, treatment with reagents like sulfur or manganese dioxide can facilitate the removal of two hydrogen atoms from the C4-C5 bond, resulting in the formation of a double bond and the aromatization of the thiazole ring. derpharmachemica.com This transformation is significant as it converts the thiazolidinone core into a more stable aromatic thiazole system.

Oxidation reactions can also occur at the sulfur atom of the thiazole ring. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. These transformations can significantly alter the electronic properties and biological activity of the molecule.

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Dehydrogenation (Aromatization) | Sulfur, High Temperature | 2-Aminothiazol-4-one | derpharmachemica.com |

| Sulfur Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 2-Aminothiazol-4(5H)-one-1-oxide | nih.gov |

5 Functionalization of the Thiazole Ring at Specific Positions (e.g., C-4 Halogenation)

Selective functionalization of the thiazole ring is crucial for the synthesis of diverse derivatives. The C-4 position of 2-aminothiazol-4(5H)-one can be readily halogenated, providing a handle for further synthetic manipulations, such as cross-coupling reactions. A practical method for the C-4 halogenation involves the protection of the exocyclic amino group, for instance, as a tert-butoxycarbonyl (Boc) derivative. nih.gov

The N-Boc protected 2-aminothiazol-4(5H)-one can then be subjected to Appel-type conditions to introduce a halogen at the C-4 position. For example, treatment with carbon tetrabromide or carbon tetrachloride in the presence of triphenylphosphine (B44618) can yield the corresponding 4-bromo or 4-chloro derivative. Similarly, iodine and triphenylphosphine can be used for the introduction of iodine at the C-4 position. nih.gov This halogenated intermediate is a key precursor for the synthesis of various 4-substituted 2-aminothiazoles.

| Halogenating Agent | Conditions | Product | Reference |

|---|---|---|---|

| CBr₄, PPh₃ | Dichloromethane, 0 °C to room temperature | tert-Butyl (4-bromothiazol-2-yl)carbamate | nih.gov |

| CCl₄, PPh₃ | Dichloromethane, 0 °C to room temperature | tert-Butyl (4-chlorothiazol-2-yl)carbamate | nih.gov |

| I₂, PPh₃, Imidazole | Dichloromethane, 0 °C to room temperature | tert-Butyl (4-iodothiazol-2-yl)carbamate | nih.gov |

6 Acylation and Other Substitution Reactions

The exocyclic amino group at the C-2 position of 2-aminothiazol-4(5H)-one is a primary site for acylation and other substitution reactions. This amino group can readily react with a variety of acylating agents, including acid chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent), to form the corresponding N-acylated derivatives. mdpi.com

For example, the reaction of this compound with an acid chloride in the presence of a base to neutralize the hydrochloride and the HCl generated during the reaction will yield the corresponding 2-acylamino-thiazol-4(5H)-one. The choice of reaction conditions, such as solvent and base, can be crucial for achieving high yields and avoiding side reactions. As mentioned earlier, protection of the amino group can also be a strategic step before performing other transformations on the molecule. nih.gov

| Acylating Agent | Base/Conditions | Product | Reference |

|---|---|---|---|

| Acetyl Chloride | Pyridine, Dichloromethane | N-(4-Oxo-4,5-dihydrothiazol-2-yl)acetamide | mdpi.com |

| Benzoyl Chloride | Triethylamine, Dichloromethane | N-(4-Oxo-4,5-dihydrothiazol-2-yl)benzamide | mdpi.com |

| Acetic Anhydride | Pyridine, heat | N-(4-Oxo-4,5-dihydrothiazol-2-yl)acetamide | nih.gov |

Derivatives of 2 Aminothiazol 4 5h One and Their Synthesis

Synthesis of Substituted 2-Aminothiazol-4(5H)-one Derivatives

N-Substituted Derivatives (e.g., N-methylation, N-isopropyl, N-cyclopentyl)

The synthesis of N-substituted 2-aminothiazol-4(5H)-one derivatives is a key strategy for modulating the pharmacological properties of this heterocyclic system. Researchers have developed various synthetic routes to introduce substituents such as methyl, isopropyl, and cyclopentyl groups onto the exocyclic amino nitrogen.

N-methylation: The synthesis of 2-(methylamino)thiazol-4(5H)-one derivatives has been reported as part of investigations into potential enzyme inhibitors. These compounds are typically synthesized and compared with other N-substituted analogs, such as allyl derivatives, to understand the impact of the substituent on biological activity. Molecular modeling studies often accompany this research to elucidate the interactions between the N-methylated compounds and their biological targets.

N-isopropyl: Novel 2-(isopropylamino)thiazol-4(5H)-one derivatives have been synthesized and evaluated for their inhibitory activity against enzymes like 11β-HSD1 and 11β-HSD2. The synthesis can be achieved under varying conditions depending on the desired substituent at the C-5 position. For instance, derivatives with C-5 aromatic substituents may be prepared in chloroform (B151607) at room temperature, while those forming spiro systems with cycloalkyl rings at C-5 might require heating in ethanol (B145695) with a base like N,N-diisopropylethylamine (DIPEA). nih.govbenthamdirect.com

N-cyclopentyl: A series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives has been synthesized by reacting 2-cyclopentylthiourea with appropriate 2-bromo esters. researchgate.net The reaction conditions are tailored based on the nature of the ester. For derivatives with unbranched alkyl groups at the C-5 position, the reaction can be carried out in chloroform at room temperature. researchgate.net For more sterically demanding substituents at C-5, the synthesis may be conducted in a sodium methoxide (B1231860) medium under reflux. researchgate.net

The following table summarizes the synthesis of various N-substituted derivatives:

| N-Substituent | General Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Methyl | Comparative synthesis with other N-substituted analogs | - | rsc.org |

| Isopropyl | Reaction conditions vary with C-5 substituent | N,N-diisopropylethylamine (DIPEA) for spiro systems | nih.govbenthamdirect.com |

| Cyclopentyl | Reaction of 2-cyclopentylthiourea with 2-bromo esters | Chloroform, Sodium methoxide | researchgate.net |

C-5 Substituted Derivatives (e.g., Alkyl, Aromatic, Spiro Systems)

Modification at the C-5 position of the 2-aminothiazol-4(5H)-one ring is a common strategy to introduce structural diversity. This can be achieved through various synthetic methods, leading to derivatives with alkyl, aromatic, and spiro substituents.

Alkyl and Aromatic Derivatives: The synthesis of 5-substituted derivatives often starts from the corresponding 2-aminothiazol-4(5H)-one, which can be prepared by the cyclocondensation of a thiourea (B124793) derivative with an α-halo acid or ester. For instance, 5-arylidene derivatives are synthesized through the Knoevenagel condensation of 2-aminothiazol-4(5H)-one with various aromatic aldehydes in the presence of a base like sodium acetate (B1210297) and a solvent such as glacial acetic acid. acs.org A one-pot, three-component reaction has also been developed for the synthesis of 5-arylidene-4-aminothiazol-2(5H)-ones from isorhodanine, aromatic aldehydes, and ethanolamine. researchgate.net

Spiro Systems: The creation of spirocyclic systems at the C-5 position involves the reaction of a suitable thiourea derivative with a cyclic α-bromo ester. For example, 2-(isopropylamino)thiazol-4(5H)-one derivatives featuring a spiro system with a cycloalkane ring have been synthesized by heating the reactants in ethanol in the presence of DIPEA. nih.govbenthamdirect.com

The table below outlines the synthesis of different C-5 substituted derivatives:

| C-5 Substituent | Synthetic Method | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Alkyl/Aromatic | Knoevenagel condensation | Aromatic aldehydes, Sodium acetate, Acetic acid | acs.org |

| Aromatic (Arylidene) | One-pot, three-component reaction | Isorhodanine, Aromatic aldehydes, Ethanolamine | researchgate.net |

| Spiro Systems | Reaction with cyclic α-bromo esters | Ethanol, DIPEA, Heat | nih.govbenthamdirect.com |

Hybrid Compounds and Fused Heterocyclic Systems

The development of hybrid molecules and fused heterocyclic systems incorporating the 2-aminothiazol-4(5H)-one moiety is an advanced approach to creating novel chemical entities with potentially enhanced or unique biological activities.

Hybrid molecules combining the thiazolidinone and 1,3,4-oxadiazole (B1194373) rings have been synthesized and investigated for their therapeutic potential. rsc.orgnih.gov The synthesis of these hybrids often involves a multi-step process. For example, a series of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives has been prepared. rsc.orgnih.gov This synthetic approach highlights the modular nature of creating such hybrid compounds, where different heterocyclic cores are linked together. Microwave-assisted synthesis has also been employed to create oxadiazole derivatives containing thiazolidinediones, offering a potentially more efficient synthetic route. latticescipub.com

The synthesis of thiazolidinone-isatin hybrids has been pursued to develop compounds with potential applications in cancer therapy. acs.orgacs.org A molecular hybridization approach is used, combining the thiazolidinone core with various isatin (B1672199) derivatives. acs.orgacs.org This strategy aims to optimize the chemical and physical properties of the resulting molecules. The synthesis allows for the introduction of different functional groups, such as benzenesulfonamide, to target specific biological molecules. acs.orgacs.org

Novel thiazole (B1198619) derivatives have been synthesized from a 4-piperidone (B1582916) precursor. The synthesis typically begins with the Mannich condensation to form the 4-piperidone ring. This is followed by the formation of a key intermediate, such as a thiosemicarbazone, from the 4-piperidone. Cyclization of this intermediate then leads to the final thiazole-piperidone hybrid compounds. researchgate.net

The following table provides a summary of the synthesis of these hybrid systems:

| Hybrid/Fused System | Synthetic Strategy | Key Intermediates/Reactions | Reference |

|---|---|---|---|

| Oxadiazole-Thiazolidinone | Multi-step synthesis linking heterocyclic cores | 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-diones | rsc.orgnih.gov |

| Thiazolidinone-Isatin | Molecular hybridization | Condensation of thiazolidinone core with isatin derivatives | acs.orgacs.org |

| Thiazole-Piperidone | Multi-step synthesis from 4-piperidone | Thiosemicarbazone intermediate, cyclization | researchgate.net |

Beta-Phenyl-Alpha,Beta-Unsaturated Carbonyl Template Hybrids

The hybridization of the 2-aminothiazole (B372263) core with a beta-phenyl-alpha,beta-unsaturated carbonyl template, commonly known as a chalcone (B49325) framework, has been a strategy to develop novel compounds with synergistic biological activities. nih.gov The synthesis of these hybrid molecules often employs classic condensation reactions to link the two pharmacophores.

A primary synthetic route is the Claisen-Schmidt condensation. mdpi.comnih.gov This reaction typically involves the base-catalyzed condensation of an activated methyl group on a 2-aminothiazole derivative with a substituted aromatic aldehyde. For instance, N-(5-acetyl-4-methylthiazol-2-yl) substituted benzamides can react with various aromatic or heteroaromatic aldehydes in the presence of a base like sodium hydroxide (B78521) in an ethanol medium to yield the target chalcone-thiazole hybrids. nih.gov

Another relevant method is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.org In the context of 2-aminothiazol-4(5H)-one derivatives, this could involve the condensation of the thiazolone ring with aromatic aldehydes. mdpi.com For example, a thiazolone intermediate can be formed and then undergo a Knoevenagel condensation with aromatic aldehydes to produce derivatives with an exocyclic double bond, a key feature of the chalcone-like structure. mdpi.com

The following table summarizes representative synthetic approaches for creating these hybrid molecules:

| Reaction Name | Key Reactants | Catalyst/Conditions | Product Type |

| Claisen-Schmidt Condensation | 2-acetylamino-5-(4-acetyl-phenylazo)-thiazole, Aromatic aldehydes | Sodium hydroxide, Ethanol/Water | Chalcone-thiazole azo compounds |

| Knoevenagel Condensation | Thiazolone intermediate, Aromatic aldehydes | Weakly basic amine (e.g., piperidine) | 5-arylmethylene-thiazolone derivatives |

Methodologies for Diverse Library Generation

The generation of diverse chemical libraries based on the 2-aminothiazol-4(5H)-one scaffold is crucial for identifying lead compounds in drug discovery. Methodologies for creating these libraries range from high-throughput parallel synthesis to more focused rational design approaches.

Parallel Synthesis Approaches

Parallel synthesis has been effectively employed to generate combinatorial libraries of 2-aminothiazole derivatives. This high-throughput approach allows for the rapid creation of a multitude of compounds by systematically combining a set of building blocks. A notable example is the solution-phase parallel synthesis of a 2-aminothiazole library using a fully automated synthesizer, such as the Chemspeed ASW 2000. nih.govbenthamdirect.com This automated platform handles the reaction, work-up, and isolation of the final products, leading to compounds in good yields and high purities without the need for further purification steps. nih.govbenthamdirect.com

Solid-phase synthesis offers another robust method for parallel library generation. For instance, 2,4,5-trisubstituted thiazole derivatives have been prepared via a solid-phase route starting with the synthesis of a core skeleton on a resin, which is then diversified by reacting with various building blocks like amines, alkyl halides, and acid chlorides.

The table below outlines key aspects of parallel synthesis for 2-aminothiazole libraries:

| Synthesis Type | Platform | Key Features | Outcome |

| Solution-Phase | Chemspeed ASW 2000 Automated Synthesizer | Fully automated reaction, work-up, and isolation | High-purity compounds in good yields |

| Solid-Phase | Resin-based | Core skeleton diversification with multiple building blocks | Library of 2,4,5-trisubstituted thiazoles |

Rational Design for Targeted Derivatives

Rational design strategies are employed to create focused libraries of 2-aminothiazol-4(5H)-one derivatives with a higher probability of interacting with a specific biological target. These approaches can be broadly categorized as structure-based and ligand-based design.

Structure-Based Design: This approach relies on the known three-dimensional structure of the biological target, often a protein. For example, the design of 2-aminothiazole-4-carboxamide (B58295) as CHK1 inhibitors was guided by the X-ray crystal structure of a compound in complex with the CHK1 protein. nih.gov This structural information revealed a 'U-shaped' topology and key interactions within the ATP binding site, enabling the optimization of substituents to enhance potency and selectivity. nih.gov Similarly, structure-based design has been used to develop 2-aminothiazole derivatives as CDK2 inhibitors. deepdyve.com

Ligand-Based Design: When the structure of the target is unknown, ligand-based methods are utilized. These approaches are based on the knowledge of molecules that are known to interact with the target. A hybrid pharmacophore approach was used to design novel chalcone-thiazole hybrids as 5-lipoxygenase (5-LOX) inhibitors. nih.gov By combining the structural features of known thiazole and chalcone inhibitors, new molecules with enhanced activity were synthesized. nih.gov Another ligand-based method is the development of Quantitative Structure-Activity Relationship (QSAR) models. For instance, a QSAR study on 2-aminothiazole derivatives as inhibitors of neuro-cell apoptosis identified key molecular descriptors that correlate with biological activity, guiding the design of more potent compounds. nih.gov

The following table summarizes the different rational design approaches for 2-aminothiazole derivatives:

| Design Approach | Basis | Example Target | Key Outcome |

| Structure-Based Design | 3D structure of the biological target | CHK1, CDK2 | Optimized inhibitors with improved potency and selectivity |

| Ligand-Based Design (Pharmacophore Hybridization) | Structural features of known active ligands | 5-Lipoxygenase (5-LOX) | Hybrid molecules with synergistic inhibitory effects |

| Ligand-Based Design (QSAR) | Correlation of molecular descriptors with biological activity | Neuro-cell apoptosis | Predictive models to guide the synthesis of more active derivatives |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-Aminothiazol-4(5H)-one hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical information about the chemical environment of the atoms within the molecule. The compound exists in tautomeric forms, primarily the 2-amino-4(5H)-thiazolone and the 2-imino-4-thiazolidinone forms. In the hydrochloride salt, the imino form is often favored.

¹H NMR: In a solvent such as DMSO-d₆, the ¹H NMR spectrum typically displays distinct signals corresponding to the different types of protons. A characteristic singlet is observed for the methylene (B1212753) (CH₂) protons of the thiazolidinone ring, generally appearing around 4.14 ppm. The protons associated with the amino or imino groups and the hydrochloride salt are typically observed as a broad singlet further downfield, often around 7.72 ppm, due to exchange with the solvent and the effects of the nitrogen and chlorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the thiazolidinone ring is a key indicator, typically resonating significantly downfield at approximately 170.7 ppm. The carbon atom attached to the imino group (C=N) appears around 162.5 ppm, while the methylene carbon (CH₂) of the ring is found further upfield.

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Solvent |

|---|---|---|---|

| ¹H | ~7.72 (s, 2H) | -NH₂ | DMSO-d₆ |

| ¹H | ~4.14 (s, 2H) | -CH₂- | DMSO-d₆ |

| ¹³C | ~170.7 | C=O | DMSO-d₆ |

| ¹³C | ~162.5 | C=N | DMSO-d₆ |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR: The FT-IR spectrum of this compound shows several key absorption bands. A strong, sharp band corresponding to the carbonyl (C=O) stretching vibration is prominent around 1674 cm⁻¹. The C=N stretching vibration of the imino group is typically observed in the region of 1514 cm⁻¹. The N-H stretching vibrations of the amino/imino group appear as broader bands in the higher frequency region, often between 3100 and 3400 cm⁻¹. The C-H stretching of the methylene group is found around 2979 cm⁻¹. The presence of the C-S bond is indicated by vibrations in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3100-3400 | N-H stretch |

| ~2979 | C-H stretch (methylene) |

| ~1674 | C=O stretch (carbonyl) |

| ~1514 | C=N stretch (imino) |

| ~756 | S-C=N bend |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound.

MS and ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for polar molecules like this compound. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (C₃H₄N₂OS). This would result in an m/z value of approximately 117.01.

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For the free base C₃H₄N₂OS, the calculated exact mass is 116.0044. HRMS analysis would confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is used to identify the presence of chromophores, which are the parts of the molecule that absorb light. The thiazole (B1198619) ring and the associated carbonyl and imino groups in this compound constitute a chromophoric system. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λ_max). For related aminothiazole structures, absorption maxima are often observed in the range of 250-280 nm, corresponding to π → π* electronic transitions within the conjugated system.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₃H₅ClN₂OS) to verify the compound's purity and empirical formula.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 23.61 |

| Hydrogen (H) | 3.30 |

| Chlorine (Cl) | 23.23 |

| Nitrogen (N) | 18.36 |

| Oxygen (O) | 10.48 |

| Sulfur (S) | 21.01 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Imino-4-thiazolidinone hydrochloride |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study 2-aminothiazole (B372263) derivatives to elucidate their molecular geometry, vibrational frequencies, and electronic properties.

Table 1: Selected Theoretical Bond Lengths and Bond Angles for 2-Aminothiazole Data derived from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S1-C2 | 1.763 | C5-S1-C2 | 89.6 |

| S1-C5 | 1.724 | S1-C2-N3 | 111.9 |

| C2-N3 | 1.317 | C2-N3-C4 | 110.6 |

| N3-C4 | 1.390 | N3-C4-C5 | 115.5 |

| C4-C5 | 1.372 | C4-C5-S1 | 112.4 |

| C2-N6 | 1.363 | S1-C2-N6 | 122.9 |

| N6-H7 | 1.009 | N3-C2-N6 | 125.2 |

This interactive table provides a summary of key geometrical parameters for the core 2-aminothiazole structure.

Vibrational spectroscopy, combined with DFT calculations, is a powerful tool for the structural characterization of molecules. Theoretical vibrational frequencies for 2-aminothiazole and its metal complexes have been calculated and compared with experimental FT-IR and Raman spectra. researchgate.netscirp.org Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes. For instance, C-S stretching vibrations in 2-aminothiazole are typically observed in specific regions of the infrared spectrum. researchgate.net A complete vibrational assignment for complexes like [Zn(2-Aminothiazole)2Cl2] has been provided using DFT/B3LYP methods, confirming the coordination of the ligand to the metal center. scirp.org

Table 2: Selected Vibrational Frequencies and Assignments for 2-Aminothiazole Data from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net

| Frequency (cm⁻¹) | Assignment (PED %) | Vibrational Mode |

| 3556 | 100 | NH₂ asymmetric stretching |

| 3447 | 100 | NH₂ symmetric stretching |

| 1632 | 85 | NH₂ scissoring |

| 1538 | 55 | C=N stretching |

| 1368 | 48 | C-N stretching |

| 887 | 60 | Ring stretching |

| 698 | 45 | C-S stretching |

This interactive table details key vibrational modes and their corresponding calculated frequencies.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the energy bandgap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net

For 2-aminothiazole derivatives, a low HOMO-LUMO energy gap is indicative of higher chemical reactivity. nih.gov DFT calculations have been used to determine these energy values and the resulting bandgap. For the parent 2-aminothiazole, the HOMO-LUMO gap is calculated to be approximately 0.19263 a.u. researchgate.net In a study of [Zn(2-Aminothiazole)2Cl2], the HOMO and LUMO energies were calculated as -617.491 kJ/mol and -86.852 kJ/mol, respectively, resulting in an energy gap of 530.881 kJ/mol. scirp.org These calculations show that charge transfer occurs within the molecule and helps in understanding its electronic transitions. researchgate.net

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egtandfonline.com This method is extensively used to understand the interaction between a ligand, such as a 2-aminothiazole derivative, and a biological target, typically a protein or enzyme. ekb.egnih.gov

Molecular docking simulations have been successfully used to predict the binding modes of 2-aminothiazole derivatives with various molecular targets, providing insights into their potential biological activities, including antimicrobial and anticancer effects. ekb.egtandfonline.comnih.gov For example, docking studies of 2-aminothiazole derivatives with DNA gyrase have been performed to explore their potential as antibacterial agents. ekb.eg In cancer research, these derivatives have been docked into the active sites of enzymes like Hec1/Nek2, which are crucial for cell proliferation. tandfonline.comnih.gov

The simulations reveal how the ligand fits into the binding pocket of the target protein. In one study, a 2-aminothiazole derivative was shown to form a π–π interaction between its thiazole (B1198619) ring and a methionine residue (Met1160) in the binding pocket of the c-Met kinase enzyme. nih.gov The conformation with the lowest binding energy is typically selected as the most probable binding mode. ekb.eg These predictive models are invaluable for designing new, more potent inhibitors. tandfonline.comnih.gov

The stability of a ligand-protein complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov Docking studies provide a detailed analysis of these interactions.

Hydrogen bonds are particularly crucial for the specificity and affinity of binding. For 2-aminothiazole derivatives, the amino group and the nitrogen atom in the thiazole ring are common sites for hydrogen bond formation. nih.gov For instance, in a putative binding model with the Lck kinase, the aniline NH group of a dasatinib-like compound formed a hydrogen bond with a threonine residue, while the thiazole nitrogen and the 2-amino group interacted with a methionine residue. nih.gov

Crystal structure analyses of co-crystals involving 2-aminothiazole derivatives have also highlighted the importance of hydrogen bonding. In these structures, a common pattern is the formation of a dimer association between the carboxylate groups of an acid and the amine/heterocyclic nitrogen sites of the thiazole. qut.edu.au These detailed interaction analyses are essential for understanding the structure-activity relationships and for the rational design of new therapeutic agents. tandfonline.com

Tautomeric Equilibrium Studies in Solution

The tautomerism of 2-aminothiazol-4(5H)-one, also known as pseudothiohydantoin, is a critical aspect of its molecular character, influencing its chemical reactivity and biological interactions. Computational studies, particularly in aqueous solutions, have provided significant insights into the equilibrium between its different tautomeric forms, primarily the amino and imino forms.

Theoretical investigations on the closely related compound 2-aminothiazolidine-4-one have been performed to understand this equilibrium in a solution environment. nih.gov Using ab initio calculations at the MP2/6-31+G(d,p) level, researchers have analyzed the relative stabilities of the tautomers. nih.gov To simulate the effect of an aqueous medium, the polarizable continuum model (PCM) is often applied. nih.gov These computational models demonstrate that the presence of water molecules plays a crucial role in the tautomerization process. Water can decrease the energy barrier for proton transfer, thereby facilitating the interconversion between tautomers. nih.gov Specifically, the participation of two water molecules in a proton transfer reaction is shown to be more favorable than the involvement of a single water molecule. nih.gov

Further studies on the broader class of 2-aminothiazole molecules support these findings. researchgate.net Density functional theory (DFT) calculations, combined with spectroscopic methods like Raman spectroscopy, have been used to explore the amino-imino tautomeric equilibrium in saturated aqueous solutions. researchgate.net These investigations consistently indicate that the amino tautomer is the predominant and more stable form in solution. researchgate.net The stability of the amino form is attributed to favorable interactions and hydrogen bonding with the surrounding water molecules. nih.govresearchgate.net

Below is a table summarizing the general findings from computational studies on the stability of 2-aminothiazole tautomers.

| Tautomeric Form | Environment | Relative Stability | Computational Method Highlight |

|---|---|---|---|

| Amino Form | Aqueous Solution | More Stable / Predominant | Polarizable Continuum Model (PCM) |

| Imino Form | Aqueous Solution | Less Stable | MP2/6-31+G(d,p) calculations |

| Amino Form | Gas Phase | Generally More Stable | Density Functional Theory (DFT) |

| Imino Form | Gas Phase | Generally Less Stable | B3LYP/6-311++G(d,p) basis set |

In Silico ADME Profiling and Lipophilicity Prediction

In silico absorption, distribution, metabolism, and excretion (ADME) profiling is a cornerstone of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. For 2-aminothiazol-4(5H)-one and its derivatives, computational tools are employed to assess their potential as drug candidates. nih.govnih.gov

A comprehensive in silico ADME analysis of 28 different pseudothiohydantoin derivatives revealed favorable pharmacokinetic profiles for most of the tested compounds. nih.govnih.gov These predictions suggest good absorption and distribution characteristics. nih.govnih.gov Furthermore, the lipophilicity values for the vast majority of these derivatives were found to be in compliance with Lipinski's rule of five, which is a guideline for estimating the oral bioavailability of a drug candidate. Specifically, 27 of the 28 tested compounds exhibited a lipophilicity value of less than 5. nih.govnih.gov This indicates a high probability of good membrane permeability and oral absorption.

The table below presents a summary of predicted ADME and lipophilicity parameters for representative classes of 2-aminothiazol-4(5H)-one derivatives based on published research findings. nih.gov

| Derivative Class (Substituent at Amino Group) | Predicted Lipophilicity (logP) | Compliance with Lipinski's Rule of Five | General Predicted ADME Profile |

|---|---|---|---|

| 2-Isopropylamino derivatives | Generally < 5 | Yes | Favorable |

| 2-Tert-butylamino derivatives | Generally < 5 | Yes | Favorable |

| 2-Adamantylamino derivatives | Generally < 5 (one exception noted in study) | Largely Yes | Favorable |

| Derivatives with 4-bromophenyl at C5 | Highest lipophilicity values | May exceed 5 | Variable; increased lipophilicity can impact profile |

These computational studies underscore the potential of the 2-aminothiazol-4(5H)-one scaffold in medicinal chemistry, indicating that its derivatives are promising candidates for further development as orally administered therapeutic agents. nih.govnih.gov

Biological Activity and Mechanisms of Action in Vitro and Preclinical Studies

Enzyme Inhibition Studies

Cyclooxygenase (COX-1 and COX-2) Inhibition

Derivatives of the 2-aminothiazole (B372263) scaffold have been investigated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Certain novel 2-aminothiazole derivatives have demonstrated significant inhibitory activity against both COX-1 and COX-2 isoforms.

In one study, a series of newly synthesized 2-aminothiazole derivatives showed potent inhibitory activities against both COX-1 (with IC₅₀ values ranging from 1.00 to 6.34 μM) and COX-2 (with IC₅₀ values from 0.09 to 0.71 μM). Many of these compounds exhibited a notable selectivity towards the COX-2 isozyme, with selectivity indexes ranging from 3.03 to 16. For comparison, the selective COX-2 inhibitor celecoxib (B62257) had a COX-1 IC₅₀ of 7.21 μM and a COX-2 IC₅₀ of 0.83 μM in the same study. nih.gov

Another study on imidazo[2,1-b]thiazole (B1210989) derivatives, which contain the thiazole (B1198619) ring, also identified potent and selective COX-2 inhibitors. The most active compound in this series, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, displayed a COX-2 IC₅₀ of 0.08 µM and a high selectivity index of 313.7. eshonline.org

Table 1: Cyclooxygenase (COX-1 and COX-2) Inhibition by 2-Aminothiazole Derivatives

| Compound Series | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2-Aminothiazole Derivatives nih.gov | 1.00 - 6.34 | 0.09 - 0.71 | 3.03 - 16 |

| Celecoxib (Reference) nih.gov | 7.21 | 0.83 | 8.68 |

| Imidazo[2,1-b]thiazole Derivative (6a) eshonline.org | >100 | 0.08 | 313.7 |

Phosphodiesterase Type 5 (PDE5) Regulation (Inhibition and Enhancement)

The 2-aminothiazole framework has been explored for its ability to regulate phosphodiesterase type 5 (PDE5), an enzyme involved in the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). Interestingly, research has shown that these derivatives can act as both inhibitors and enhancers of PDE5 activity.

A study designing new 2-aminothiazole derivatives found that some compounds exhibited a complete (100%) inhibitory effect on PDE5 at a concentration of 10 μM, comparable to the reference drug sildenafil. These compounds were noted for not causing a significant drop in mean arterial blood pressure, a common side effect of PDE5 inhibitors. nih.govnih.gov Conversely, other compounds from the same series were found to increase PDE5 activity, acting as enzyme enhancers. nih.govnih.gov This dual regulatory capacity suggests that the 2-aminothiazole scaffold can be fine-tuned to either inhibit or promote PDE5 function, depending on the specific structural modifications. nih.govnih.gov

Table 2: Regulation of Phosphodiesterase Type 5 (PDE5) by 2-Aminothiazole Derivatives

| Compound Class | Activity at 10 µM | Observed Effect |

|---|---|---|

| 2-Aminothiazole Derivatives (e.g., 23a, 23c) nih.govnih.gov | 100% Inhibition | PDE5 Inhibition |

| 2-Aminothiazole Derivatives (e.g., 5a, 17, 21, 23b) nih.govnih.gov | Activity Increase | PDE5 Enhancement |

11β-Hydroxysteroid Dehydrogenase (11β-HSD1 and 11β-HSD2) Inhibition

A significant area of research for 2-aminothiazol-4(5H)-one derivatives has been their role as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. These enzymes are crucial in regulating the levels of active glucocorticoids, such as cortisol. Specifically, 11β-HSD1 converts cortisone (B1669442) to active cortisol, while 11β-HSD2 inactivates cortisol by converting it to cortisone.

Numerous studies have demonstrated that derivatives of 2-aminothiazol-4(5H)-one are potent and often selective inhibitors of 11β-HSD1. For instance, a series of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were synthesized and tested for their inhibitory activity. The most active compound in this series, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, inhibited 82.82% of 11β-HSD1 activity at a 10 µM concentration, with significantly less inhibition of 11β-HSD2 (less than 45%). beilstein-journals.org

Similarly, novel 2-(isopropylamino)thiazol-4(5H)-one derivatives were synthesized, with one spirocyclic derivative showing the highest 11β-HSD1 inhibition at 54.53% at 10 µM. nih.gov Another study on N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives found a cyclohexane-substituted compound to be the most potent 11β-HSD1 inhibitor, with 82.5% inhibition at 10 µM. The selectivity of these compounds for 11β-HSD1 over 11β-HSD2 is a key feature, as this can lead to more targeted therapeutic effects. beilstein-journals.org

Table 3: Inhibition of 11β-HSD1 and 11β-HSD2 by 2-Aminothiazol-4(5H)-one Derivatives at 10 µM

| Derivative Class | Substituent at C-2 | Substituent at C-5 | % Inhibition of 11β-HSD1 | % Inhibition of 11β-HSD2 |

|---|---|---|---|---|

| Adamantylamino beilstein-journals.org | Adamantyl | Spiro[4.5]decane | 82.82% | < 45% |

| Isopropylamino nih.gov | Isopropyl | Spiro[cyclohexane] | 54.53% | Not specified |

| tert-Butylamino | tert-Butyl | Spiro[cyclohexane] | 82.5% | Not specified |

| Isopropylamino nih.gov | Isopropyl | n-propyl | Not specified | 54.59% |

Tyrosinase Inhibition Kinetics and Mechanisms (Competitive Inhibition)

Derivatives of 2-aminothiazol-4(5H)-one have also been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. These compounds are being investigated for their potential use as skin-lightening agents.

In a study focused on (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives, two compounds showed more potent mushroom tyrosinase inhibitory activity than the well-known inhibitor, kojic acid. Kinetic analyses using Lineweaver-Burk plots revealed that these compounds act as competitive inhibitors. This indicates that they bind to the active site of the tyrosinase enzyme, thereby preventing the substrate from binding and inhibiting melanin production.

Another study on thiazol-4(5H)-one analogs also identified potent tyrosinase inhibitors, with one compound exhibiting an IC₅₀ value of 0.4 ± 0.01 μM, making it 26-fold more potent than kojic acid. Kinetic studies confirmed that these analogs act as competitive or mixed-type inhibitors. The competitive nature of the inhibition suggests a direct interaction with the enzyme's active site, a finding supported by in silico docking simulations.

Table 4: Tyrosinase Inhibition by 2-Aminothiazol-4(5H)-one Analogs

| Compound Series | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (Compound 8) | 1.04 ± 0.05 | Competitive |

| Thiazol-4(5H)-one Analog (Compound 11) | 0.4 ± 0.01 | Mixed-type |

| Kojic Acid (Reference) | 28.6 ± 3.56 | Not specified |

Renin Inhibition

The renin-angiotensin-aldosterone system (RAAS) plays a critical role in regulating blood pressure, with renin being the rate-limiting enzyme. A series of renin inhibitors containing a 2-amino-4-thiazolyl moiety at the P2 position have been synthesized and evaluated. These derivatives were found to be potent inhibitors of monkey renin in vitro. They also demonstrated selectivity, as they only weakly inhibited the related aspartic proteinase, bovine cathepsin D. One compound from this series, designated PD 134672, was selected for further evaluation based on its efficacy in in vitro assays and in a normotensive primate model.

Acetylcholine Esterase and PARP-1 Inhibition

The 2-aminothiazole core structure has also been incorporated into compounds designed to inhibit other important enzymes. Studies have shown that certain 2-aminothiazole derivatives can effectively inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. One study found that 2-amino-4-(4-bromophenyl)thiazole (B182969) was a potent inhibitor of both AChE and butyrylcholinesterase (BChE), with Kᵢ values of 0.129 ± 0.030 μM and 0.083 ± 0.041 μM, respectively.

Furthermore, the 2-aminothiazole scaffold has been identified in compounds that act as inhibitors of Poly(ADP-Ribose) Polymerase-1 (PARP-1), an enzyme involved in DNA repair. This suggests a potential application for these derivatives in oncology, particularly in combination with DNA-damaging agents.

Myeloid Differentiation Protein (MyD-88) Inhibition for Immunosuppression

Myeloid differentiation primary response protein 88 (MyD-88) is a critical adaptor protein in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are pivotal in the innate immune response. Inhibition of the MyD-88 signaling pathway is a therapeutic strategy for managing inflammatory and autoimmune diseases. While specific studies on 2-Aminothiazol-4(5H)-one hydrochloride are not extensively detailed in the available literature, the broader class of aminothiazole derivatives has been investigated for its immunomodulatory properties, including the potential to interfere with such signaling cascades. The development of small molecule inhibitors targeting key nodes like MyD-88 is an active area of research, and heterocyclic scaffolds such as aminothiazole are often explored for this purpose.

β-Ketoacyl Synthase (mtFabH) Inhibition

The 2-aminothiazole scaffold has been identified as a promising template for developing new agents against Mycobacterium tuberculosis. One key target in this bacterium is the fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a unique and crucial component of the mycobacterial cell wall. The enzyme β-ketoacyl-acyl carrier protein synthase III (mtFabH) initiates this pathway.

In an effort to develop new anti-tubercular drugs, researchers modified the natural antibiotic Thiolactomycin, a known inhibitor of mycolic acid biosynthesis, leading to the investigation of the 2-aminothiazole-4-carboxylate scaffold. nih.govnih.govplos.org Studies revealed that derivatives of this scaffold exhibit potent activity. For instance, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to inhibit the mtFabH enzyme with an IC50 value of 0.95±0.05 µg/ml (2.43±0.13 µM). nih.govnih.govplos.org Interestingly, some of the most potent compounds against the whole-cell M. tuberculosis H37Rv, such as methyl 2-amino-5-benzylthiazole-4-carboxylate (MIC of 0.06 µg/ml), did not show activity against the isolated mtFabH enzyme, suggesting they may act on a different target. nih.govnih.govplos.org

These findings underscore that while the 2-aminothiazole core is a viable starting point for mtFabH inhibitors, the specific substitutions on the thiazole ring are critical for both enzyme inhibition and whole-cell activity. nih.govplos.org

Table 1: Inhibition of mtFabH by 2-Aminothiazole-4-carboxylate Derivatives

| Compound | mtFabH IC50 (µM) | M. tuberculosis H37Rv MIC (µg/mL) |

|---|---|---|

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 2.43 ± 0.13 | Not Active |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Not Active | 0.06 |

| Bromoacetamido ester 14 | 3.22 ± 0.29 | - |

| Bromoacetamido ester 15 | 159.8 ± 3.0 | - |

Data sourced from scientific studies on 2-aminothiazole derivatives. nih.gov

In Vitro Cellular Activity Assessments

Antiproliferative and Anticancer Activity against Human Cancer Cell Lines

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and forms the core of several clinically approved drugs. nih.govconsensus.app Numerous studies have documented that derivatives of 2-aminothiazole exhibit potent and selective inhibitory activity against a wide array of human cancer cell lines, including those from breast, lung, colon, leukemia, melanoma, and pancreatic cancers. nih.govconsensus.app

For example, a series of novel aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer effects. mdpi.com One compound, N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, demonstrated particularly potent activity against human gastric adenocarcinoma (AGS) and human colorectal adenocarcinoma (HT-29) cell lines, with IC50 values of 4.0 µM and 4.4 µM, respectively. mdpi.comresearchgate.net Another study on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives showed significant viability reduction in Caco-2 (colon), MDA-MB-231 (breast), and SK-MEL-30 (melanoma) cell lines. nih.gov Furthermore, certain 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have shown good anti-proliferative effects on human K562 leukemia cells. mdpi.com

The antiproliferative activity is highly dependent on the nature and position of substituents on the thiazole ring. nih.gov This allows for extensive structural modification to optimize potency and selectivity against various cancer types. nih.govconsensus.app

Table 2: Antiproliferative Activity of Selected 2-Aminothiazole Derivatives against Human Cancer Cell Lines

| Derivative Type | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Aminothiazole-paeonol (13c) | AGS | Gastric Adenocarcinoma | 4.0 |

| Aminothiazole-paeonol (13c) | HT-29 | Colorectal Adenocarcinoma | 4.4 |

| Aminothiazole-paeonol (13c) | HeLa | Cervical Cancer | 5.8 |

| Aminothiazole-paeonol (13d) | AGS | Gastric Adenocarcinoma | 7.2 |

| 2-phenylthiazole-1,3,5-triazine | Panc-1 | Pancreatic Cancer | 43.08 |

| Thiazole-hydrazinoacetyl (4a) | A549 | Lung Cancer | - |

| Thiazole-hydrazinoacetyl (4d) | MCF-7 | Breast Cancer | - |

Data compiled from various in vitro studies. mdpi.comresearchgate.netbohrium.comresearchgate.net

Effects on Drug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of drug resistance. nih.gov The 2-aminothiazole scaffold has emerged as a promising platform for developing agents that can overcome this issue. nih.gov

In one study, amino acid conjugates of 2-aminothiazole were evaluated against both parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines. nih.gov Several derivatives displayed promising inhibition in the cisplatin-resistant cells, with one compound in particular (S3c) proving to be the most active in both the parent and resistant cell lines, with IC50 values of 15.57 µM and 11.52 µM, respectively. nih.gov This suggests that these compounds may circumvent the resistance mechanisms that affect cisplatin. nih.gov

Furthermore, many tubulin inhibitors that target the colchicine (B1669291) binding site, a mechanism employed by some aminothiazole derivatives, have shown an ability to overcome P-glycoprotein (P-gp) efflux pump-mediated multidrug resistance. acs.org This makes the 2-aminothiazole core an attractive starting point for designing novel anticancer agents effective against resistant tumors. nih.gov

Induction of Apoptosis and Mitotic Arrest

A key mechanism through which many anticancer agents, including 2-aminothiazole derivatives, exert their effects is by inducing programmed cell death (apoptosis) and halting the cell cycle, often in the G2/M phase (mitosis). nih.goviiarjournals.orgnih.gov

One 2-aminothiazole derivative, investigated as an inhibitor of importin β1 (KPNB1), was shown to interfere with cell-cycle progression, causing arrest in the G2/M phase in HeLa and SK-OV3 cancer cells. iiarjournals.orgnih.gov This cell cycle arrest was followed by the induction of apoptosis through the intrinsic pathway. iiarjournals.orgnih.gov Similarly, another study found that a thiazole derivative (compound 4b) induced G2/M phase arrest and apoptosis in Leukemia HL-60 cells, which was associated with a four-fold increase in the concentration of caspase-3, a key executioner enzyme in apoptosis. researchgate.net

Research on 5-ene-2-arylaminothiazol-4(5H)-ones demonstrated that these compounds induce apoptosis in MCF-7 breast cancer cells through both the intrinsic and extrinsic pathways. nih.govnih.gov This was evidenced by a reduction in the mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. nih.govnih.gov These findings highlight that derivatives of the 2-Aminothiazol-4(5H)-one scaffold can effectively trigger apoptotic cell death in cancer cells. nih.gov

Tubulin Polymerization Inhibition and Colchicine Binding Site Interaction

Microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for anticancer drugs. nih.gov A significant number of 2-aminothiazole derivatives have been developed as inhibitors of tubulin polymerization. acs.orgnih.gov These agents often function by binding to the colchicine binding site on β-tubulin, which disrupts microtubule dynamics, leads to mitotic arrest, and ultimately induces apoptosis. acs.orgnih.govdrugbank.com

The colchicine binding site is a key pocket for microtubule-destabilizing agents. drugbank.comnih.gov Several classes of compounds based on the 2-aminothiazole template have been designed to interact with this site. acs.org For example, a series of naphthalene-thiazole derivatives were developed as tubulin polymerization inhibitors, with one compound showing significant inhibition of tubulin polymerization with an IC50 value of 3.3 µM. mdpi.com Another series of 2-anilino-4-amino-5-aroylthiazoles also demonstrated potent inhibition of tubulin polymerization, leading to G2/M arrest in HeLa cells. nih.gov

The ability of these compounds to bind to the colchicine site makes them particularly interesting, as no FDA-approved drugs for cancer treatment currently target this site, despite its potential to overcome certain forms of multidrug resistance. acs.org

Antimicrobial Activity

The 2-aminothiazole nucleus is a privileged structure in the development of antimicrobial agents. nih.govnih.govmdpi.com Derivatives of 2-aminothiazol-4(5H)-one, also known as pseudothiohydantoin, have demonstrated a range of activities against various microbial pathogens. nih.gov

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Derivatives of the 2-aminothiazole scaffold have shown varied efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Studies on certain 2-aminothiazole compounds revealed potent activity against Mycobacterium, some activity against the Gram-positive Staphylococcus aureus, but no activity against the Gram-negative Escherichia coli, suggesting limited broad-spectrum capabilities for some derivatives. nih.gov In contrast, other research has focused on developing new aminothiazole-oximepiperidone cephalosporins that effectively inhibit a variety of hospital-isolated Gram-negative bacteria. nih.gov One such compound, when combined with Avibactam, was highly active against multidrug-resistant K. pneumoniae and A. baumannii. nih.gov

Further investigations into series of benzamide-linked and other substituted 2-aminothiazole derivatives have confirmed good antibacterial activity against strains like E. coli and S. aureus. mdpi.com Similarly, newly synthesized thiazolidin-4-one derivatives have been tested against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa, Salmonella typhi) bacteria, with some compounds exhibiting significant inhibition zones. nanobioletters.com

Table 1: Antibacterial Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Observation | Reference |

| Representative 2-aminothiazole analog | Staphylococcus aureus (Gram-positive) | Active | nih.gov |

| Representative 2-aminothiazole analog | Escherichia coli (Gram-negative) | Not active | nih.gov |

| Aminothiazole-oximepiperidone cephalosporin (B10832234) (Compound 10a) | Gram-negative bacteria | Potent inhibitor; comparable to ceftazidime | nih.gov |

| Compound 10a + Avibactam | Multidrug-resistant K. pneumoniae | Very active | nih.gov |

| Compound 10a + Avibactam | Multidrug-resistant A. baumannii | Very active | nih.gov |

| Benzamide-linked 2-aminothiazoles | E. coli, S. aureus | Good antimicrobial activity | mdpi.com |

| Chloro-substituted Thiazolidin-4-ones | S. aureus, P. aeruginosa, S. typhi | Significant growth inhibition | nanobioletters.com |

Antifungal Activity

The antifungal potential of the 2-aminothiazole scaffold has also been explored. researchgate.net Studies on certain isosteric replacements of 2-aminothiazole with 2-aminooxazole noted that while the primary activity was against mycobacteria, some compounds showed weak antifungal activity against Candida albicans, Lichtheimia corymbifera, and Trichophyton interdigitale, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µM. mdpi.com Other research has consistently screened 2-aminothiazole derivatives against fungal strains such as Aspergillus niger and Candida albicans, with many compounds showing good activity. mdpi.comnanobioletters.comresearchgate.net

Table 2: Antifungal Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/Observation | Reference |

| N-oxazolyl- and N-thiazolylcarboxamides | Candida albicans | Low activity (MIC: 31.25-62.5 µM) | mdpi.com |

| N-oxazolyl- and N-thiazolylcarboxamides | Lichtheimia corymbifera | Low activity (MIC: 31.25-62.5 µM) | mdpi.com |

| N-oxazolyl- and N-thiazolylcarboxamides | Trichophyton interdigitale | Low activity (MIC: 31.25-62.5 µM) | mdpi.com |

| Benzamide-linked 2-aminothiazoles | Aspergillus niger, Aspergillus oryzae | Good antifungal activity | mdpi.com |

| 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives | Candida albicans, Aspergillus niger | Moderate to excellent activity | researchgate.net |

| Hydroxy/Nitro-substituted Thiazolidin-4-ones | Candida albicans | Potent antifungal agents | nanobioletters.com |

Antitubercular Activity against Mycobacterium tuberculosis Strains

One of the most significant biological activities of the 2-aminothiazole series is its potent action against Mycobacterium tuberculosis. researchgate.net Chemical library screening has identified 2-aminothiazoles as having excellent activity against this pathogen. nih.gov Research has demonstrated that this class of compounds exhibits good activity, achieving sub-micromolar minimum inhibitory concentrations (MIC). nih.gov For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with an MIC of 0.06 µg/ml (240 nM). nih.govscispace.com

These compounds are not merely inhibitory; they are also rapidly bactericidal against replicating M. tuberculosis. nih.gov A representative analog demonstrated complete sterilization of bacterial cultures within 7 days at a concentration of 0.625 μM. nih.gov The target of these compounds is believed to be broad within mycobacterial species, as they also show activity against the non-pathogenic Mycobacterium smegmatis. nih.gov Furthermore, some derivatives have demonstrated high activity against multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov

Table 3: Antitubercular Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Strain | Activity/Observation | Reference |

| 2-Aminothiazole series | Mycobacterium tuberculosis | Good activity with sub-micromolar MICs | nih.gov |

| Representative 2-aminothiazole (Compound 20) | Replicating M. tuberculosis | Rapidly bactericidal; >4 log kill within 7 days | nih.gov |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | Potent inhibitor (MIC: 0.06 µg/ml) | nih.govscispace.com |

| Oxazole-containing isosteres | M. tuberculosis H37Ra | High activity (best MIC: 3.13 µg/mL) | nih.govmdpi.com |

| Oxazole-containing isosteres | Multidrug-resistant strains | High activity | nih.govmdpi.com |

| Amino-benzothiazole scaffold | Replicating and nonreplicating M. tuberculosis | Good bactericidal activity | tbdrugaccelerator.org |

Antiviral Activity

The 2-aminothiazole scaffold is a component of various compounds exhibiting antiviral properties. nih.govnih.govresearchgate.net Research has shown that novel derivatives of aminothiazole possess significant antiviral activity. In one study, a compound bearing a 4-trifluoromethylphenyl substituent in the thiazole ring showed noteworthy activity against the PR8 influenza A strain, which was comparable to the standard drugs oseltamivir (B103847) and amantadine. researchgate.net Thiazolide analogues, a related class of compounds, have demonstrated broad-spectrum activity against several viruses, including influenza A and SARS-CoV-2. liverpool.ac.uk Additionally, camphor-derived iminothiazolidine-4-ones have been identified as promising agents against both the vaccinia virus and the Marburg virus. mdpi.com

Anti-inflammatory Effects

Derivatives containing the 2-aminothiazole core have been investigated for their anti-inflammatory properties. nih.govnih.govresearchgate.net Studies on a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives demonstrated their ability to suppress the production of pro-inflammatory cytokines. Specifically, these compounds inhibited the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov The mechanism of action for some of these compounds may also involve the promotion of ferroptosis, an iron-dependent form of programmed cell death. nih.gov

Antioxidant Capacity and Radical Scavenging Assays

The antioxidant potential of 2-aminothiazole derivatives has been documented in numerous studies. nih.gov These compounds have shown efficacy in various radical scavenging assays. researchgate.net